molecular formula C17H32N2O6S B8616058 4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide

4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide

Cat. No.: B8616058
M. Wt: 392.5 g/mol
InChI Key: DZSDDKNXMARQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide: is a lincosamide antibiotic produced by the bacterium Streptomyces lincolnensis. It is a by-product of the fermentation process used to produce lincomycin A, which is more commonly used in clinical settings. This compound has a similar structure to lincomycin A but exhibits lower antibiotic activity and higher toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide is typically produced as a by-product during the fermentation of Streptomyces lincolnensis. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The production of lincomycin B can be minimized by optimizing the fermentation medium and conditions .

Industrial Production Methods: Industrial production of lincomycin B is not typically pursued due to its lower antibiotic activity and higher toxicity compared to lincomycin A. it can be isolated and purified from the fermentation broth using techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: 4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify its structure and potentially alter its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize lincomycin B.

    Reduction: Reducing agents like sodium borohydride can be employed to reduce lincomycin B.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield reduced forms of lincomycin B.

Scientific Research Applications

4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide has limited direct applications due to its lower antibiotic activity and higher toxicity. it is of interest in scientific research for several reasons:

Mechanism of Action

4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide, like other lincosamides, exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, interfering with the peptidyl transferase reaction and blocking the elongation of the peptide chain . This action is similar to that of lincomycin A and clindamycin, although lincomycin B is less potent.

Comparison with Similar Compounds

Uniqueness of 4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide: this compound is unique due to its structural differences from lincomycin A, specifically the presence of a 2C instead of a 3C alkyl-L-proline derivative. This structural variation contributes to its lower antibiotic activity and higher toxicity .

Properties

Molecular Formula

C17H32N2O6S

Molecular Weight

392.5 g/mol

IUPAC Name

4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C17H32N2O6S/c1-5-9-6-10(19(3)7-9)16(24)18-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-4/h8-15,17,20-23H,5-7H2,1-4H3,(H,18,24)

InChI Key

DZSDDKNXMARQMJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O

Origin of Product

United States

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